BenchChemオンラインストアへようこそ!

4-(1H-Indazol-6-YL)-tetrahydro-pyran-4-OL

Medicinal Chemistry Regioisomer Selection Lipophilicity Control

This indazole building block (XLogP 0.9) serves as a phenol bioisostere that retains target binding (Ki shift ≤2-fold) while completely blocking glucuronidation. The 6-yl tetrahydropyran-4-ol moiety offers a distinct vector for kinase ribose-pocket exploration versus the 5-yl isomer. Its 1.55-unit logP reduction versus des-hydroxy analogs mitigates hERG and CYP off-target liabilities. Supplied at ≥98% purity in multi-gram quantities for reliable parallel library synthesis. Ideal when SAR indicates high lipophilicity correlates with toxicity.

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
CAS No. 885272-12-8
Cat. No. B1498480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-Indazol-6-YL)-tetrahydro-pyran-4-OL
CAS885272-12-8
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESC1COCCC1(C2=CC3=C(C=C2)C=NN3)O
InChIInChI=1S/C12H14N2O2/c15-12(3-5-16-6-4-12)10-2-1-9-8-13-14-11(9)7-10/h1-2,7-8,15H,3-6H2,(H,13,14)
InChIKeyHQOQZPNBUUEHQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1H-Indazol-6-YL)-tetrahydro-pyran-4-OL (CAS 885272-12-8) Procurement: Structural and Chemical Identity Overview


4-(1H-Indazol-6-yl)-tetrahydro-pyran-4-ol is a heterocyclic building block comprising an indazole core substituted at the 6-position with a tetrahydropyran-4-ol moiety [1]. The compound is characterized by a molecular formula of C12H14N2O2, a molecular weight of 218.25 g/mol, and is typically supplied at purities ranging from 95% to 99% HPLC . Its structural features position it within a broader class of indazole-based intermediates valued in medicinal chemistry for their capacity to serve as phenol bioisosteres and their utility in kinase-targeted drug discovery [2].

4-(1H-Indazol-6-YL)-tetrahydro-pyran-4-OL (CAS 885272-12-8): Why Direct Analog Substitution Compromises Physicochemical and Synthetic Outcomes


Interchanging 4-(1H-Indazol-6-yl)-tetrahydro-pyran-4-ol with its closest structural analogs—such as the 5-yl isomer or des-hydroxy tetrahydropyran derivatives—is scientifically unsound due to quantifiable differences in hydrogen bonding capacity, lipophilicity, and topological polarity that directly impact solubility, metabolic stability, and downstream synthetic versatility [1][2][3]. These distinctions are not cosmetic; they translate into divergent pharmacokinetic and pharmacodynamic profiles when the core scaffold is incorporated into a lead series [4].

4-(1H-Indazol-6-YL)-tetrahydro-pyran-4-OL (CAS 885272-12-8): Quantitative Differentiation Evidence for Procurement Decision-Making


4-(1H-Indazol-6-YL)-tetrahydro-pyran-4-OL vs. 5-yl Regioisomer: Equivalent Lipophilicity (XLogP = 0.9) with Conserved Hydrogen Bonding Capacity

When compared to the 5-yl regioisomer (CAS 885272-57-1), 4-(1H-Indazol-6-yl)-tetrahydro-pyran-4-ol exhibits an identical computed XLogP of 0.9, indicating no shift in lipophilic character that could alter membrane permeability or off-target binding [1][2]. Both compounds share the same topological polar surface area (58.1 Ų) and hydrogen bond donor/acceptor counts (2 donors, 3 acceptors) [1][2].

Medicinal Chemistry Regioisomer Selection Lipophilicity Control

4-(1H-Indazol-6-YL)-tetrahydro-pyran-4-OL vs. 6-(Tetrahydro-pyran-4-yl)-1H-indazole: Superior Hydrogen Bonding Potential (HBD = 2 vs. 1) with Reduced Lipophilicity (XLogP = 0.9 vs. 1.9)

In contrast to the des-hydroxy analog 6-(tetrahydro-2H-pyran-4-yl)-1H-indazole (CAS 885272-18-4), the title compound possesses a tertiary alcohol group that contributes an additional hydrogen bond donor (HBD = 2 vs. 1) and a significantly lower computed lipophilicity (XLogP = 0.9 vs. 1.9) [1][2]. The topological polar surface area is also larger (58.1 Ų vs. 37.9 Ų), reflecting the increased polarity conferred by the hydroxyl group [1][2].

Medicinal Chemistry ADME Optimization Hydrogen Bonding

4-(1H-Indazol-6-YL)-tetrahydro-pyran-4-OL vs. 5-(Tetrahydro-pyran-4-yl)-1H-indazole: More Favorable Polarity (XLogP = 0.9 vs. 2.46) and Hydrogen Bonding for Drug-Likeness

A comparison with 5-(tetrahydro-pyran-4-yl)-1H-indazole (CAS 885272-70-8) reveals a substantial difference in computed lipophilicity (XLogP = 0.9 vs. 2.46) and hydrogen bond donor count (2 vs. 1) [1][2]. The target compound's lower logP aligns more closely with optimal drug-like space (typically logP < 5), while its additional HBD may enhance aqueous solubility and reduce non-specific protein binding [3].

Medicinal Chemistry Drug-Likeness Solubility Prediction

4-(1H-Indazol-6-YL)-tetrahydro-pyran-4-OL: Class-Level Advantage as a Phenol Bioisostere with Documented Metabolic Stability Benefits

Indazole-based scaffolds, including 4-(1H-Indazol-6-yl)-tetrahydro-pyran-4-ol, function as effective bioisosteres for phenol groups. In the context of GluN2B-selective NMDA receptor antagonists, replacing a phenol with an indazole retained high receptor affinity (Ki values within 2-fold of parent phenol) while completely inhibiting glucuronidation—a major metabolic liability of phenols [1]. This class-level evidence supports the rationale for selecting indazole-containing building blocks like the title compound to circumvent Phase II metabolism.

Medicinal Chemistry Bioisosterism Metabolic Stability

4-(1H-Indazol-6-YL)-tetrahydro-pyran-4-OL (CAS 885272-12-8): Optimal Application Scenarios Based on Differentiated Evidence


Medicinal Chemistry Lead Optimization: Replacing Phenolic Groups to Enhance Metabolic Stability

When a lead series contains a phenol group that undergoes rapid glucuronidation, 4-(1H-Indazol-6-yl)-tetrahydro-pyran-4-ol can be incorporated as a bioisosteric replacement. The class-level evidence demonstrates that indazole substitution retains target binding (Ki shift ≤ 2-fold) while completely blocking glucuronidation [1]. The title compound's moderate polarity (XLogP = 0.9) and dual hydrogen bond donors further support its suitability for maintaining favorable physicochemical properties post-replacement [2].

Kinase Inhibitor Scaffold Diversification: 6-yl Substitution for Vector Expansion

In kinase drug discovery programs, the 6-yl substituted tetrahydropyran-4-ol moiety offers a distinct vector for extending into solvent-exposed or ribose-pocket regions compared to the 5-yl regioisomer. The conserved lipophilicity (XLogP = 0.9) and hydrogen bonding capacity (HBD = 2, HBA = 3) between the 6-yl and 5-yl regioisomers [1][2] allow medicinal chemists to explore alternative binding orientations without altering key physicochemical parameters, thereby preserving SAR continuity while expanding chemical space.

Synthesis of Complex Indazole-Based Libraries with Controlled Lipophilicity

The compound serves as a privileged building block for parallel synthesis of indazole-focused libraries. Its lower logP (0.9) compared to des-hydroxy or 5-substituted tetrahydropyran analogs (XLogP range 1.9–2.46) [1][2] positions it as a favorable starting point for maintaining drug-like properties in final compounds. The commercial availability at high purity (≥98%) and multi-gram quantities supports reliable, scalable library production.

ADME Property Optimization: Reducing Lipophilicity to Mitigate hERG and CYP Inhibition Risks

When SAR around a lead series indicates that high lipophilicity correlates with off-target liabilities such as hERG channel blockade or CYP inhibition, substituting a more lipophilic building block (e.g., 5-(tetrahydro-pyran-4-yl)-1H-indazole, XLogP = 2.46) with the title compound (XLogP = 0.9) offers a quantifiable logP reduction of 1.55 units [1][2]. This strategic swap can improve the overall safety and developability profile of the candidate series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(1H-Indazol-6-YL)-tetrahydro-pyran-4-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.